3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring a thiazol-2-yl carboxamide group and a tetrahydrofuran-methyl substituent. This article provides a comparative analysis with structurally related compounds, emphasizing molecular features, synthetic pathways, and conformational insights.
Properties
IUPAC Name |
3-oxo-5-(oxolan-2-ylmethyl)-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-19(23-21-22-8-10-30-21)16-12-25(11-15-7-4-9-29-15)13-17-18(16)24-26(20(17)28)14-5-2-1-3-6-14/h1-3,5-6,8,10,12-13,15H,4,7,9,11H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPRHPWTDYUBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide , often referred to as a pyrazolo-pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure is characterized by a pyrazolo[4,3-c]pyridine core, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of 434.5 g/mol. The compound's structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 921850-99-9 |
Antiviral Activity
Research indicates that compounds within the pyrazolo-pyridine class exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit the replication of β-coronaviruses by targeting specific kinases involved in viral propagation. The compound's structure suggests it may similarly affect viral replication pathways through kinase inhibition, particularly CSNK2A2, which plays a crucial role in various viral infections .
Antibacterial and Antifungal Properties
Preliminary studies have suggested that derivatives of pyrazolo-pyridine compounds possess antibacterial and antifungal activities. The presence of the thiazole moiety may enhance these effects by interacting with bacterial cell walls or fungal membranes. The structure-function relationship indicates that modifications on the phenyl ring and the thiazole group can significantly influence antimicrobial potency .
The proposed mechanism involves the inhibition of key enzymes or pathways critical for microbial growth and viral replication. For example, the compound may act as an inhibitor of ATP-binding sites in kinases, disrupting cellular signaling pathways essential for pathogen survival .
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that similar pyrazolo-pyridine derivatives showed significant inhibition of viral replication in cell cultures infected with MHV (Mouse Hepatitis Virus). The compound's ability to bind effectively to the kinase domain was highlighted as a key factor in its antiviral activity .
- Antimicrobial Testing : A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications at the 7-position of the pyrazolo ring could enhance antibacterial activity, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound "3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is limited within the provided search results. However, some data can be extrapolated based on the information that is available.
Basic Information
The compound is identified by the CAS number 921549-91-9 . Its molecular formula is C21H19N5O3S and has a molecular weight of 421.5 . The SMILES notation for this compound is O=C(Nc1nccs1)c1cn(CC2CCCO2)cc2c(=O)n(-c3ccccc3)nc1-2 .
Related Compounds
The search results also mention related compounds, such as:
- 3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, which has a CAS number 921577-98-2 and a molecular weight of 380.448.
- 5-Oxo-2-phenyl-1-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid, with PubChem CID 53214364 and molecular weight 289.33 g/mol .
These related compounds suggest a potential area of research interest in pyrazolo[4,3-c]pyridine and pyrrolidine derivatives, possibly for their biological activities, but the search results do not provide specific applications .
Tools for Toxicity Assessment
The search results mention the OECD QSAR Toolbox, which is used for in silico methods to evaluate chemical toxicity . It relates chemical activity and properties to structural characteristics to predict activity data or physicochemical attributes . This toolbox may be useful in predicting the toxicological properties of "this compound" .
General Information
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility : The pyrazolo-pyridine core allows diverse substitutions, enabling tuning of electronic and steric properties for target engagement .
- Pharmacological Potential: Thiazole/thiadiazole-carboxamide motifs are associated with antimicrobial and kinase-inhibitory activities, though empirical data for the target compound are needed .
- Conformational Insights : Substituents like tetrahydrofuran-methyl may influence ring puckering and intermolecular interactions, as seen in related thiazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
